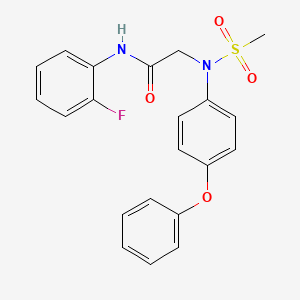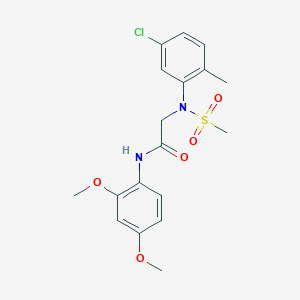![molecular formula C22H21ClN2O3S B3588193 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-benzylacetamide](/img/structure/B3588193.png)
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-benzylacetamide
Übersicht
Beschreibung
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-benzylacetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a benzenesulfonyl group, a chloro-substituted aniline, and a benzylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-benzylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The synthesis begins with the nitration of a suitable aromatic compound, followed by reduction to obtain the corresponding aniline derivative.
Sulfonylation: The aniline derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Chlorination: The sulfonylated aniline is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Amidation: Finally, the chlorinated sulfonyl aniline is reacted with benzylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-benzylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield the corresponding amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-benzylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-benzylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzenesulfonyl group can form strong interactions with amino acid residues, while the chloro and benzylacetamide moieties contribute to the overall binding affinity and specificity. This compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to antibacterial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: A precursor used in the synthesis of sulfonyl derivatives.
N-benzenesulfonyl derivatives of heterocycles: Compounds with similar sulfonyl groups but different core structures.
Chloro-substituted anilines: Compounds with similar chloro substituents but lacking the sulfonyl and benzylacetamide groups.
Uniqueness
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-benzylacetamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzenesulfonyl and benzylacetamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-17-20(23)13-8-14-21(17)25(29(27,28)19-11-6-3-7-12-19)16-22(26)24-15-18-9-4-2-5-10-18/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYZCIWRVMNIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide](/img/structure/B3588123.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3588130.png)
![ethyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3588138.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B3588144.png)
![4-{[N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3588149.png)


![4-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3588165.png)




